Cas no 29415-71-2 (1,4-Phthalazinedione, 6-(diethylamino)-2,3-dihydro-)

1,4-Phthalazinedione, 6-(diethylamino)-2,3-dihydro- structure
29415-71-2 structure
Product name:1,4-Phthalazinedione, 6-(diethylamino)-2,3-dihydro-
CAS No:29415-71-2
MF:C12H15N3O2
MW:233.2664
CID:238073
PubChem ID:686342

1,4-Phthalazinedione, 6-(diethylamino)-2,3-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Phthalazinedione, 6-(diethylamino)-2,3-dihydro-
    • 6-(DIETHYLAMINO)-2,3-DIHYDROPHTHALAZINE-1,4-DIONE
    • 4-Diaethylamino-phthalhydrazid
    • 4-Diaethylamino-phthalsaeurehydrazid
    • 4-diethylaminophthalhydrazide
    • 6-diethylamino-2,3-dihydro-phthalazine-1,4-dione
    • AC1LEHNW
    • CTK0J1330
    • Diethylisoluminol
    • HMS1547I17
    • Oprea1_676637
    • SureCN3780116
    • TimTec1_004769
    • MFCD00157919
    • 29415-71-2
    • SR-01000448030-1
    • DTXSID10350700
    • AKOS005172436
    • 6-(Diethylamino)phthalazine-1,4-diol
    • CS-0360909
    • 6-(diethylamino)-2,3-dihydro-1 ,4-phthalazinedione
    • 6-(diethylamino)-2,3-dihydro-1,4-phthalazinedione
    • SCHEMBL3780116
    • SR-01000448030
    • HY-W320239
    • G78013
    • QDPR-IN-1
    • ALBB-010066
    • 1(2H)-Phthalazinone, 7-(diethylamino)-4-hydroxy-
    • STK408922
    • MDL: MFCD00157919
    • Inchi: InChI=1S/C12H15N3O2/c1-3-15(4-2)8-5-6-9-10(7-8)12(17)14-13-11(9)16/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,17)
    • InChI Key: WNYLSNZNCJLARI-UHFFFAOYSA-N
    • SMILES: CCN(CC)C1=CC2=C(N=NC(=C2C=C1)O)O

Computed Properties

  • Exact Mass: 251.12711
  • Monoisotopic Mass: 233.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.4Ų
  • XLogP3: 1.3

Experimental Properties

  • PSA: 95.66

1,4-Phthalazinedione, 6-(diethylamino)-2,3-dihydro- Security Information

  • HazardClass:IRRITANT

1,4-Phthalazinedione, 6-(diethylamino)-2,3-dihydro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR002YZG-25mg
1(2H)-PHTHALAZINONE, 7-(DIETHYLAMINO)-4-HYDROXY-
29415-71-2 95%
25mg
$23.00 2025-02-13
A2B Chem LLC
AB37552-1g
6-(Diethylamino)-2,3-dihydrophthalazine-1,4-dione
29415-71-2 95%
1g
$1646.00 2024-04-20
Aaron
AR002YZG-500mg
1(2H)-PHTHALAZINONE, 7-(DIETHYLAMINO)-4-HYDROXY-
29415-71-2 95%
500mg
$327.00 2025-02-13
A2B Chem LLC
AB37552-25mg
6-(Diethylamino)-2,3-dihydrophthalazine-1,4-dione
29415-71-2 95%
25mg
$92.00 2024-04-20
abcr
AB407593-500mg
6-(Diethylamino)-2,3-dihydrophthalazine-1,4-dione; .
29415-71-2
500mg
€637.00 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1431579-1g
QDPR-IN-1
29415-71-2 95+%
1g
¥10800.00 2024-08-03
Ambeed
A409748-25mg
6-(Diethylamino)-2,3-dihydrophthalazine-1,4-dione
29415-71-2 95%
25mg
$140.0 2025-02-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1431579-250mg
QDPR-IN-1
29415-71-2 95+%
250mg
¥4320.00 2024-08-03
Ambeed
A409748-1g
6-(Diethylamino)-2,3-dihydrophthalazine-1,4-dione
29415-71-2 95+%
1g
$891.0 2024-07-19
Chemenu
CM516267-1g
6-(Diethylamino)-2,3-dihydrophthalazine-1,4-dione
29415-71-2 95%
1g
$*** 2023-03-30

1,4-Phthalazinedione, 6-(diethylamino)-2,3-dihydro- Related Literature

Additional information on 1,4-Phthalazinedione, 6-(diethylamino)-2,3-dihydro-

Professional Introduction to 1,4-Phthalazinedione, 6-(diethylamino)-2,3-dihydro (CAS No. 29415-71-2)

1,4-Phthalazinedione, 6-(diethylamino)-2,3-dihydro, identified by its Chemical Abstracts Service (CAS) number 29415-71-2, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule belongs to the phthalazine class, which has garnered considerable attention due to its versatile biological activities and potential applications in drug development. The structure of this compound features a diethylamino substituent at the 6-position of the phthalazine ring system, coupled with a dihydro functionality at the 2 and 3 positions. Such structural characteristics make it a promising candidate for further exploration in synthetic chemistry and pharmacological research.

The phthalazine core of 1,4-Phthalazinedione, 6-(diethylamino)-2,3-dihydro serves as a scaffold for numerous bioactive molecules. Phthalazines are known for their broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The diethylamino group introduces basicity and potential hydrogen bonding capabilities, which can enhance interactions with biological targets such as enzymes and receptors. Additionally, the dihydro substitution at the 2 and 3 positions modifies the electronic properties of the ring system, influencing reactivity and binding affinity.

In recent years, there has been growing interest in phthalazine derivatives as pharmacological agents. Studies have demonstrated that modifications to the phthalazine core can significantly alter biological activity. For instance, derivatives with electron-withdrawing groups at specific positions have shown enhanced efficacy in inhibiting certain enzymes implicated in inflammatory diseases. The compound 1,4-Phthalazinedione, 6-(diethylamino)-2,3-dihydro represents an interesting derivative that may exhibit unique properties due to its structural configuration.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research in medicinal chemistry emphasizes the development of novel scaffolds that can interact selectively with disease-causing targets. The diethylamino moiety in 1,4-Phthalazinedione, 6-(diethylamino)-2,3-dihydro could serve as a key interaction point with biological macromolecules. This feature makes it a valuable starting point for designing molecules with improved pharmacokinetic profiles and reduced side effects.

The synthesis of 1,4-Phthalazinedione, 6-(diethylamino)-2,3-dihydro involves multi-step organic transformations that highlight the synthetic versatility of phthalazine derivatives. The introduction of the diethylamino group typically requires nucleophilic substitution reactions or condensation reactions with appropriate reagents. The dihydro functionality can be achieved through hydrogenation or cyclization techniques. These synthetic pathways not only produce the target compound but also provide insights into strategies for modifying other phthalazine derivatives.

From a medicinal chemistry perspective, understanding the structure-activity relationships (SAR) of 1,4-Phthalazinedione, 6-(diethylamino)-2,3-dihydro is crucial for optimizing its biological properties. Computational modeling and experimental assays are employed to evaluate how different substituents influence binding affinity and metabolic stability. Such studies can guide the design of next-generation analogs with enhanced therapeutic potential.

Recent advancements in drug discovery have leveraged high-throughput screening (HTS) technologies to identify bioactive compounds rapidly. While HTS has been instrumental in identifying hits from large libraries of molecules, virtual screening methods are increasingly being used to predict candidate compounds based on known bioactive structures. The scaffold flexibility of 1,4-Phthalazinedione, 6-(diethylamino)-2,3-dihydro makes it an attractive candidate for virtual screening campaigns aimed at identifying novel drug candidates.

The pharmacological profile of this compound is further enhanced by its solubility and stability under physiological conditions. These physicochemical properties are critical for ensuring effective delivery to target tissues and minimizing degradation during storage or administration. Research into optimizing solubility through prodrug formulations or co-crystallization techniques could expand its therapeutic applications.

In conclusion,1,4-Phthalazinedione, 6-(diethylamino)-2,3-dihydro (CAS No. 29415-71-2) represents a promising entity in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis provides insights into modulating phthalazine derivatives for therapeutic purposes. As our understanding of molecular interactions continues to evolve,this compound could play a pivotal role in developing new treatments for various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:29415-71-2)1,4-Phthalazinedione, 6-(diethylamino)-2,3-dihydro-
Purity:99%
Quantity:1g
Price ($):802.0